2-(Naphthalen-1-yl)propan-2-amine hydrochloride
Overview
Description
2-(Naphthalen-1-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C13H16ClN. It is a derivative of naphthalene and is known for its applications in various scientific research fields. The compound is typically found in a solid form and is used in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride involves several steps. One common method includes the reaction of naphthalene with propan-2-amine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yield and purity. The final product is then purified using crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: It can be reduced to form naphthylamines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, naphthylamines, and substituted naphthalene derivatives .
Scientific Research Applications
2-(Naphthalen-1-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It is known to act as a releasing agent for neurotransmitters such as serotonin, norepinephrine, and dopamine. This action is mediated through its binding to transporter proteins and subsequent release of these neurotransmitters into the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-2-yl)propan-2-amine hydrochloride
- 2-(Naphthalen-2-yl)propan-2-amine hydrochloride
- 1-(Naphthalen-1-yl)propan-2-amine hydrochloride
Uniqueness
2-(Naphthalen-1-yl)propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and interaction profiles with biological targets .
Properties
IUPAC Name |
2-naphthalen-1-ylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXOBTGYOUSMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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